![molecular formula C21H19N3O2S.HCl B1662619 CBiPES hydrochloride CAS No. 856702-40-4](/img/structure/B1662619.png)
CBiPES hydrochloride
Overview
Description
CBiPES hydrochloride is a positive allosteric modulator of the mGlu2 receptor . It has been shown to attenuate stress-induced hyperthermia and PCP-induced hyperlocomotor activity . It can be used for research of neurological diseases .
Molecular Structure Analysis
The molecular formula of this compound is C21H19N3O2S . Its molecular weight is 413.92 g/mol . The SMILES representation of its structure isCCS(N(C1=CC(C2=CC=C(C#N)C=C2)=CC=C1)CC3=CN=CC=C3)(=O)=O.[H]Cl
. Physical And Chemical Properties Analysis
This compound is an off-white to light brown powder . It is soluble in DMSO to a concentration greater than 20 mg/mL . It should be stored at 2-8°C .Scientific Research Applications
Binding Characteristics to Human Serum Albumin
Cyclobenzaprine hydrochloride (CBH), closely related to CBiPES hydrochloride, demonstrates significant binding characteristics to human serum albumin (HSA). This interaction is crucial from a pharmaceutical and biochemical perspective, as it influences the drug's distribution and efficacy. The binding of CBH to HSA has been extensively studied using biophysical approaches like UV-VIS absorption, fluorescence quenching, and circular dichroism (CD) spectroscopy, along with in silico techniques such as molecular docking and molecular dynamics. These studies provide insights into the structural and functional dynamics of the HSA-CBH complex, crucial for understanding the drug's pharmacokinetics (Baig et al., 2019).
Metabolic Pathway in Plants
Research on 4-Monochlorobiphenyl (CB3), a compound structurally similar to CBiPES, reveals its rapid biotransformation in whole poplar plants, resulting in the production of hydroxylated metabolites (OH-CB3s). This study is pivotal in understanding the environmental impact and degradation pathways of chlorobiphenyl compounds in living organisms. Poplar plants, a model organism with a complete genomic sequence, showed the capability to metabolize CB3 into OH-CB3s, highlighting the plant's potential in phytoremediation processes (Zhai, Lehmler, & Schnoor, 2010).
Mechanism of Action
Target of Action
CBiPES hydrochloride is a selective positive allosteric modulator for the metabotropic glutamate receptor group II subtype mGluR 2 . The mGluR 2 receptors are part of the G-protein coupled receptor family and play a crucial role in the central nervous system, modulating excitatory neurotransmission .
Mode of Action
As a positive allosteric modulator, this compound enhances the response of mGluR 2 receptors to glutamate, the primary excitatory neurotransmitter in the brain . This modulation results in a decrease in the release of glutamate and other neurotransmitters, leading to a reduction in excitatory neurotransmission .
Biochemical Pathways
The activation of mGluR 2 receptors by this compound can affect several biochemical pathways. For instance, it can suppress the release of histamine in limbic brain regions . This modulation of neurotransmitter release can influence various downstream effects, including the regulation of mood, cognition, and perception .
Pharmacokinetics
It’s known that the compound has improved pharmacokinetic properties compared to other mglur 2 modulators .
Result of Action
This compound has been shown to have potentially antipsychotic effects in animal models . It can attenuate stress-induced hyperthermia and block the hyperlocomotor effects of PCP (Phencyclidine) in murine models . In rat brain, this compound can attenuate ketamine-induced increase in extracellular histamine concentration .
properties
IUPAC Name |
N-[3-(4-cyanophenyl)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S.ClH/c1-2-27(25,26)24(16-18-5-4-12-23-15-18)21-7-3-6-20(13-21)19-10-8-17(14-22)9-11-19;/h3-13,15H,2,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUHSVQWWZBAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
856702-40-4 | |
Record name | Ethanesulfonamide, N-(4′-cyano[1,1′-biphenyl]-3-yl)-N-(3-pyridinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856702-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cbipes hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856702404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CBIPES HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL3XSQ69E9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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